An In-depth Technical Guide to 5-Chloro-2-(morpholin-4-yl)benzaldehyde
An In-depth Technical Guide to 5-Chloro-2-(morpholin-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: 5-Chloro-2-(morpholin-4-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure combines a reactive aldehyde group, a halogenated phenyl ring, and a morpholine moiety, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The morpholine ring is a privileged structure in drug discovery, known to improve the pharmacokinetic profile of bioactive molecules.[1][2] The chloro- and aldehyde-substituted benzene core provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on its role as a key building block in the development of new chemical entities. While a specific CAS (Chemical Abstracts Service) number for 5-Chloro-2-(morpholin-4-yl)benzaldehyde is not readily found in major chemical databases, its isomer, 2-Chloro-4-(4-morpholinyl)benzaldehyde, is documented with CAS Number 886501-36-6.[3] This guide will focus on the synthesis and properties of the title compound, drawing logical parallels from its isomers and related structures where necessary.
Physicochemical and Spectroscopic Properties
The properties of 5-Chloro-2-(morpholin-4-yl)benzaldehyde can be predicted based on its structure and data from analogous compounds.
| Property | Value (Predicted/Inferred) | Source/Justification |
| CAS Number | Not readily available | Inferred from searches of major chemical databases. Isomer 2-Chloro-4-(4-morpholinyl)benzaldehyde has CAS 886501-36-6.[3] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | Based on chemical structure. |
| Molecular Weight | 225.67 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Likely a white to off-white or pale yellow solid | Based on similar substituted benzaldehydes such as 5-Chloro-2-methylbenzaldehyde and 5-Chloro-2-hydroxybenzaldehyde.[4][5] |
| Melting Point | 79-81 °C (for isomer 2-Chloro-4-(4-morpholinyl)benzaldehyde) | The melting point is expected to be in a similar range to its isomer.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); sparingly soluble in water | General solubility characteristics of aromatic aldehydes and morpholine derivatives.[6] |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ ~9.8-10.5 (s, 1H, CHO), ~7.0-7.8 (m, 3H, Ar-H), ~3.8 (t, 4H, morpholine -OCH₂), ~3.0 (t, 4H, morpholine -NCH₂) | Inferred from spectral data of related benzaldehyde and morpholine-containing compounds.[7][8] |
| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ ~190 (CHO), ~120-155 (Ar-C), ~66 (morpholine -OCH₂), ~50 (morpholine -NCH₂) | Inferred from spectral data of related benzaldehyde and morpholine-containing compounds.[7][8] |
| IR Spectroscopy | Predicted peaks (cm⁻¹): ~1680-1700 (C=O stretch, aldehyde), ~2720, 2820 (C-H stretch, aldehyde), ~1115 (C-O-C stretch, morpholine) | Characteristic vibrational frequencies for functional groups present in the molecule.[7][9] |
Synthesis and Reaction Mechanisms
The synthesis of 5-Chloro-2-(morpholin-4-yl)benzaldehyde can be approached through several established synthetic strategies. The most plausible route involves a nucleophilic aromatic substitution (SNAᵣ) reaction.
Proposed Synthesis Route: Nucleophilic Aromatic Substitution (SNAᵣ)
The most direct synthesis involves the reaction of a di-substituted benzene ring with morpholine. This reaction is a cornerstone of medicinal and agrochemical synthesis.[10]
Reaction: 2,5-Dichlorobenzaldehyde with Morpholine.
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.
Causality and Experimental Choices:
-
Substrate Selection: 2,5-Dichlorobenzaldehyde is the ideal starting material. The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group at the C1 position. In SNAᵣ reactions, electron-withdrawing groups ortho or para to the leaving group stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[11][12]
-
Nucleophile: Morpholine is a secondary amine and a moderately strong nucleophile, suitable for this type of substitution.
-
Solvent and Base: A polar aprotic solvent such as DMSO or DMF is typically used to dissolve the reactants and facilitate the reaction. A weak base like potassium carbonate (K₂CO₃) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, as aromatic rings are generally less reactive towards nucleophilic substitution than alkyl halides.[10]
Step-by-Step Experimental Protocol (Proposed):
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and a suitable volume of anhydrous DMSO.
-
Addition of Nucleophile: Add morpholine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Research and Drug Development
The structural motifs within 5-Chloro-2-(morpholin-4-yl)benzaldehyde make it a valuable building block for drug discovery.
-
Morpholine Scaffold: The morpholine ring is a "privileged" scaffold in medicinal chemistry.[1] It is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, which can lead to an enhanced pharmacokinetic profile.[2]
-
Benzaldehyde Reactivity: The aldehyde group is a versatile functional handle. It can undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, aldol condensations, and the synthesis of various heterocyclic systems.[13] This allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures.
-
Potential Therapeutic Areas: Derivatives of morpholinyl benzaldehydes are being investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][14] The specific substitution pattern of the title compound makes it a candidate for library synthesis to explore structure-activity relationships (SAR) in these therapeutic areas.
Caption: Role as a scaffold in a drug discovery pipeline.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, the following precautions should be taken based on the constituent functional groups (aromatic aldehyde, chlorinated aromatic, and amine).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][17] Avoid contact with skin and eyes.[18] In case of contact, rinse the affected area with plenty of water.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-2-(morpholin-4-yl)benzaldehyde represents a strategically important building block for chemical synthesis and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies, primarily nucleophilic aromatic substitution. The combination of a reactive aldehyde, a site for further substitution on the aromatic ring, and the favorable pharmacokinetic properties imparted by the morpholine moiety makes it a highly attractive scaffold for the generation of diverse chemical libraries. Researchers and drug development professionals can leverage this versatile intermediate to explore novel chemical space and develop new therapeutic agents.
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